molecular formula C5H8CuO2 B241410 Copper(I) acetylacetonate CAS No. 14220-26-9

Copper(I) acetylacetonate

Cat. No. B241410
CAS RN: 14220-26-9
M. Wt: 163.66 g/mol
InChI Key: QNZRVYCYEMYQMD-UHFFFAOYSA-N
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Description

Copper(I) acetylacetonate is a coordination complex derived from the acetylacetonate anion and copper ions . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . It is an air-sensitive oligomeric species .


Synthesis Analysis

Copper(I) acetylacetonate can be prepared by treating acetylacetone with aqueous Cu(NH3)2+4 . It is also mentioned that Copper(II) acetylacetonate can be readily and easily prepared from the reaction of acetylacetone with copper(II) sulfate in aqueous basic solution .


Molecular Structure Analysis

Typically both oxygen atoms bind to the metal to form a six-membered chelate ring . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom, allows a tautomeric equilibrium of the keto and enol forms .


Chemical Reactions Analysis

Copper(I) acetylacetonate is widely employed in many types of reactions. It is used as a catalyst in coupling and carbene transfer reactions . It is also employed to catalyze Michael additions .


Physical And Chemical Properties Analysis

Copper(I) acetylacetonate is insoluble within water and exists as a bright blue solid . According to X-ray crystallography, the Cu center is square planar .

Scientific Research Applications

Solvent Extraction in Seawater Study

  • Study: "Solvent extraction of copper acetylacetonate in studies of copper(II) speciation in seawater" (Moffett & Zika, 1987)
  • Application: Used for determining stability constants and concentrations of copper chelators in seawater.

Light Detection

  • Study: "Effect of illumination intensity on the characteristics of Cu(acac)2/n-Si photodiode" (Abdel-Khalek et al., 2018)
  • Application: Copper (II) acetylacetonate is used in light detection, demonstrating a response to halogen lamp light.

Metal Acetylacetonates in Chemistry

  • Study: "PROPERTIES AND APPLICATIONS OF METAL ACETYLACETONATES" (Lamprey, 1960)
  • Application: Highlights the chemical properties of metal acetylacetonates like copper acetylacetonate, noting their thermal stability, volatility, and solubility in organic liquids.

Photocatalytic Application

  • Study: "Evolution of hierarchical hexagonal stacked plates of CuS from liquid-liquid interface and its photocatalytic application for oxidative degradation of different dyes under indoor lighting" (Basu et al., 2010)
  • Application: Utilized in the formation of copper sulfide nanoplates for photocatalytic mineralization of dye molecules.

Mechanism of Action

The atomistic mechanisms for the atomic layer deposition using the Copper(I) acetylacetonate precursor are studied using first-principles calculations and reactive molecular dynamics simulations . The results show that Copper(I) acetylacetonate chemisorbs on the hollow site of the Cu (110) surface and decomposes easily into a Cu atom and the acac-ligands .

Safety and Hazards

Copper(I) acetylacetonate causes eye irritation and skin irritation. It is harmful if absorbed through the skin, swallowed, or inhaled. It may cause irritation of the digestive tract and respiratory tract .

Future Directions

Copper(I) acetylacetonate is being used as precursors for nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

copper;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZRVYCYEMYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8CuO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328363
Record name NSC22310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14220-26-9
Record name NSC22310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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